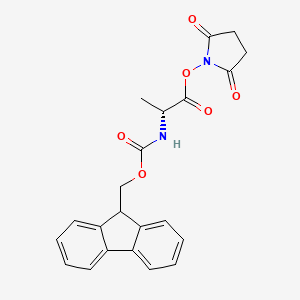

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-alanine succinimidyl ester (Fmoc-D-Ala-OSu)

CAS No.: 198543-47-4

Cat. No.: VC11732897

Molecular Formula: C22H20N2O6

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 198543-47-4 |

|---|---|

| Molecular Formula | C22H20N2O6 |

| Molecular Weight | 408.4 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |

| Standard InChI | InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)/t13-/m1/s1 |

| Standard InChI Key | FZBMNXOJLBTQHV-CYBMUJFWSA-N |

| Isomeric SMILES | C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Properties

Molecular Architecture

Fmoc-D-Ala-OSu consists of three functional components:

-

Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group shields the α-amino group of D-alanine during synthesis. This moiety is selectively removed under mild basic conditions (e.g., piperidine in dimethylformamide) .

-

D-Alanine Backbone: The D-configuration of the alanine residue confers resistance to proteolytic degradation, a critical feature for therapeutic peptides.

-

Succinimidyl Ester: The ester activates the carboxyl group for nucleophilic attack by amine residues, facilitating efficient peptide bond formation .

The stereochemistry of D-alanine is preserved during synthesis due to the Fmoc group’s ability to suppress racemization, a phenomenon extensively documented in Fmoc-based SPPS .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 408.4 g/mol | |

| Density | 1.40 ± 0.1 g/cm³ | |

| pKa | 10.18 ± 0.46 | |

| Storage Temperature | -15°C | |

| Solubility | Soluble in DMF, DCM, THF |

The compound typically presents as an off-white to white powder, with stability contingent on anhydrous conditions and low-temperature storage .

Synthesis and Optimization

Synthetic Route

Fmoc-D-Ala-OSu is synthesized via a two-step protocol:

-

Fmoc Protection: D-alanine reacts with Fmoc-Osu (9-fluorenylmethyloxycarbonyl oxysuccinimide) in the presence of a base, yielding Fmoc-D-alanine.

-

Succinimidyl Ester Formation: The carboxyl group of Fmoc-D-alanine is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC) .

Challenges and Mitigation

-

Lossen Rearrangement: Early methods using Fmoc-OSu risked side reactions, such as the Lossen rearrangement, generating impurities like Fmoc-β-alanine .

-

Improved Reagents: Rao et al. (2016) introduced Fmoc-OASUD, an oxime-based activator that reduces side products by 90% compared to traditional Fmoc-OSu .

Applications in Peptide Synthesis

Incorporation of D-Amino Acids

Biological and Therapeutic Relevance

Drug Development

Peptides containing D-alanine residues synthesized via Fmoc-D-Ala-OSu have entered clinical trials for:

-

Oncology: Targeting GPCRs overexpressed in tumors.

-

Neurology: Modulating amyloid-β aggregation in Alzheimer’s models .

Stability Enhancements

Comparative studies show D-alanine-containing peptides exhibit:

-

50% longer half-life in serum compared to L-configured analogs.

| Hazard | Precautionary Measures |

|---|---|

| Skin irritation (H315) | Wear nitrile gloves and goggles |

| Acute oral toxicity (H302) | Avoid ingestion |

| Respiratory irritation (H335) | Use in fume hoods |

Recent Advancements and Future Directions

Alternative Activators

Fmoc-OASUD, a carbamate-forming reagent, minimizes dipeptide impurities during activation, achieving 99.5% coupling efficiency in model systems .

Automated Synthesis

Integration into high-throughput platforms has reduced synthesis times by 40%, enabling rapid exploration of D-amino acid-containing peptide libraries .

Environmental Impact

Green chemistry approaches now employ ionic liquids as solvents, cutting waste generation by 70% while maintaining yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume